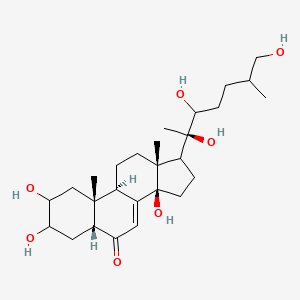

25R-Inokosterone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H44O7 |

|---|---|

Molecular Weight |

480.6 g/mol |

IUPAC Name |

(5R,9R,10R,13R,14R)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R)-2,3,7-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |

InChI |

InChI=1S/C27H44O7/c1-15(14-28)5-6-23(32)26(4,33)22-8-10-27(34)17-11-19(29)18-12-20(30)21(31)13-24(18,2)16(17)7-9-25(22,27)3/h11,15-16,18,20-23,28,30-34H,5-10,12-14H2,1-4H3/t15?,16-,18-,20?,21?,22?,23?,24+,25+,26+,27-/m0/s1 |

InChI Key |

JQNVCUBPURTQPQ-RZUOOELISA-N |

Isomeric SMILES |

CC(CCC([C@@](C)(C1CC[C@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(CC(C(C4)O)O)C)C)O)O)O)CO |

Canonical SMILES |

CC(CCC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O)CO |

Origin of Product |

United States |

Foundational & Exploratory

25R-Inokosterone: A Technical Guide for Researchers

CAS Number: 19682-38-3

This technical guide provides an in-depth overview of 25R-Inokosterone, a phytoecdysteroid with potential applications in research and drug development. The document covers its chemical and physical properties, biological activities, and mechanism of action, with a focus on its role in cellular signaling pathways. Detailed experimental protocols are provided to assist researchers in their investigations of this compound.

Physicochemical Properties

This compound is a C-25 epimer of inokosterone (B78545), a naturally occurring ecdysteroid isolated from the roots of Achyranthes bidentata Blume.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 19682-38-3 | [2][3][4][5] |

| Molecular Formula | C27H44O7 | [2][6] |

| Molecular Weight | 480.6 g/mol | [2][6] |

| Purity | ≥98% | [2] |

| Appearance | Powder | [7] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [7] |

| Storage | -20°C for 1 month (protect from light), -80°C for 6 months | [8] |

Biological Activity and Mechanism of Action

Ecdysteroids, including this compound, are a class of steroid hormones that play a crucial role in the molting and development of arthropods.[7] In mammals, they are not endogenous but can be obtained through diet.[7] Phytoecdysteroids have garnered significant interest due to their low toxicity in vertebrates and a range of reported pharmacological effects.[7]

While direct studies on the specific biological activities of this compound are limited, the broader class of ecdysteroids is known to influence various physiological processes. Of particular interest to researchers is their potential to induce muscle hypertrophy.[9] This anabolic effect is believed to be mediated through the modulation of key cellular signaling pathways, primarily the Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[9]

The Akt/mTOR Signaling Pathway

The Akt/mTOR signaling pathway is a critical regulator of skeletal muscle hypertrophy.[9] Activation of this pathway is essential for increasing muscle fiber size.[9] The kinase Akt, also known as protein kinase B (PKB), is a key upstream regulator of mTOR (mammalian target of rapamycin).[9]

The proposed mechanism by which ecdysteroids may induce muscle hypertrophy involves the activation of Akt, which in turn phosphorylates and activates mTOR. mTOR exists in two distinct complexes, mTORC1 and mTORC2.[10] mTORC1 is a key regulator of protein synthesis and promotes cell growth by phosphorylating downstream effectors such as p70 ribosomal S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[11] The phosphorylation of p70S6K is a hallmark of mTORC1 activation and is often used as a biomarker for this pathway's activity.[12]

dot

Caption: Proposed Akt/mTOR signaling pathway for this compound-induced muscle hypertrophy.

Experimental Protocols

This section provides detailed methodologies for the analysis of this compound and for assessing its biological activity in an in vitro model of muscle hypertrophy.

Quantification of this compound in Achyranthes bidentata by HPLC-UV

This protocol describes a validated high-performance liquid chromatography (HPLC) method for the simultaneous quantification of this compound and other phytoecdysones in the roots of Achyranthes bidentata.[2][3][8]

3.1.1. Sample Preparation

-

Dry the roots of Achyranthes bidentata at 60°C and grind into a fine powder.

-

Accurately weigh 1.0 g of the powdered sample and place it in a flask.

-

Add 50 mL of 70% ethanol (B145695) and perform ultrasonic extraction for 30 minutes.

-

Filter the extract and collect the filtrate.

-

Repeat the extraction process twice more with 50 mL of 70% ethanol each time.

-

Combine the filtrates and evaporate to dryness under reduced pressure.

-

Dissolve the residue in 5 mL of methanol (B129727) and filter through a 0.45 µm membrane filter before HPLC analysis.

3.1.2. HPLC Conditions

| Parameter | Condition |

| Column | YMC J'sphere ODS C18 (250 mm × 4.6 mm, 4 µm) |

| Mobile Phase | Isocratic elution with 0.1% formic acid in water and acetonitrile (B52724) (85:15, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 245 nm |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

3.1.3. Standard Preparation

-

Accurately weigh a reference standard of this compound.

-

Prepare a stock solution in methanol.

-

Prepare a series of working standard solutions by diluting the stock solution with methanol to create a calibration curve.

dot

Caption: Workflow for the quantification of this compound from Achyranthes bidentata.

In Vitro Muscle Hypertrophy Assay using C2C12 Myotubes

This protocol describes a method to assess the hypertrophic potential of this compound on C2C12 mouse myoblast cells, a well-established in vitro model for studying skeletal muscle differentiation and hypertrophy.[4][5][13]

3.2.1. Cell Culture and Differentiation

-

Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

When cells reach 80-90% confluency, induce differentiation by switching to a differentiation medium consisting of DMEM supplemented with 2% horse serum and 1% penicillin-streptomycin.

-

Allow the myoblasts to differentiate into myotubes for 4-5 days, changing the differentiation medium every 48 hours.

3.2.2. Treatment with this compound

-

Prepare a stock solution of this compound in DMSO.

-

On day 5 of differentiation, treat the myotubes with various concentrations of this compound (e.g., 1, 10, 100 µM) or vehicle (DMSO) for 24-48 hours.

3.2.3. Assessment of Myotube Hypertrophy

-

Immunofluorescence Staining:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.25% Triton X-100.

-

Block with 5% goat serum.

-

Incubate with a primary antibody against Myosin Heavy Chain (MyHC), a marker for differentiated myotubes.

-

Incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

-

Image Acquisition and Analysis:

-

Capture images using a fluorescence microscope.

-

Measure the diameter of at least 100 myotubes per condition using image analysis software (e.g., ImageJ). An increase in myotube diameter is indicative of hypertrophy.

-

3.2.4. Western Blot Analysis of Akt/mTOR Signaling

-

Lyse the treated myotubes in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against phosphorylated and total forms of Akt, mTOR, and p70S6K.

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

dot

References

- 1. [Isolation and structure identification of C-25 epimers of inokosterone from Achyranthes bidentata Blume] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Effects of 1,25(OH)2D3 and 25(OH)D3 on C2C12 Myoblast Proliferation, Differentiation, and Myotube Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimization of an in vitro bioassay to monitor growth and formation of myotubes in real time - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Phosphorylation and activation of p70s6k by PDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Insulin, but not contraction, activates Akt/PKB in isolated rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mTORC2 is an important target for simvastatin-associated toxicity in C2C12 cells and mouse skeletal muscle - Roles of Rap1 geranylgeranylation and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Dose‐dependent increases in p70S6K phosphorylation and intramuscular branched‐chain amino acids in older men following resistance exercise and protein intake - PMC [pmc.ncbi.nlm.nih.gov]

- 13. physoc.org [physoc.org]

Unveiling 25R-Inokosterone: A Technical Guide to Its Natural Sources, Quantification, and Potential Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

25R-Inokosterone, a phytoecdysteroid, has garnered increasing interest within the scientific community for its potential pharmacological activities. This technical guide provides an in-depth overview of the natural sources of this compound, with a primary focus on its principal botanical origin, Achyranthes bidentata. The document outlines a detailed, validated High-Performance Liquid Chromatography (HPLC) protocol for the precise quantification of this compound in plant material. Furthermore, this guide presents a hypothesized signaling pathway, offering a visual representation of its potential molecular interactions based on current, albeit limited, research. This compilation of data, experimental methodologies, and theoretical frameworks aims to serve as a valuable resource for researchers and professionals engaged in the exploration and development of this compound as a bioactive compound.

Natural Sources of this compound

The primary and most well-documented natural source of this compound is the dried root of Achyranthes bidentata Blume, a medicinal plant belonging to the Amaranthaceae family.[1][2] This plant, commonly known as "Huai Niu Xi" in traditional Chinese medicine, has been a subject of phytochemical investigations that have successfully isolated and identified this compound as one of its steroidal constituents.[1] While other phytoecdysteroids are also present in Achyranthes bidentata, this compound is a significant component, often quantified alongside its epimer, 25S-Inokosterone, and other ecdysteroids like ecdysterone.

Quantitative Analysis of this compound in Achyranthes bidentata

The concentration of this compound in the roots of Achyranthes bidentata can vary depending on factors such as the geographical origin and cultivation practices of the plant. A validated High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method has been established for the simultaneous quantification of several phytoecdysteroids, including this compound, in Radix Achyranthis Bidentatae.[3]

Table 1: Quantitative Data of this compound in Radix Achyranthis Bidentatae

| Analyte | Concentration Range (mg/g) |

| This compound | Varies significantly, with ecdysterone generally being the most abundant, followed by 25S-inokosterone and then this compound.[3] |

Note: The precise concentration of this compound can be influenced by the specific batch and source of the plant material.

Experimental Protocols

Isolation of this compound from Achyranthes bidentata

The isolation of this compound from the roots of Achyranthes bidentata typically involves a multi-step chromatographic process. While specific, detailed protocols can vary between laboratories, the general procedure involves the following key steps:

-

Extraction: The dried and powdered roots of Achyranthes bidentata are extracted with a suitable solvent, such as ethanol, to obtain a crude extract.

-

Fractionation: The crude extract is then subjected to partitioning between different solvents of varying polarities to separate compounds based on their chemical properties.

-

Chromatography: The resulting fractions are further purified using various chromatographic techniques. These may include silica (B1680970) gel column chromatography, Sephadex column chromatography, and preparative High-Performance Liquid Chromatography (HPLC) to isolate the individual compounds, including this compound.[1]

Quantification of this compound by HPLC-DAD

A validated HPLC-DAD method provides a reliable and accurate means of quantifying this compound in plant extracts.[3]

Table 2: Detailed Methodology for HPLC-DAD Quantification of this compound

| Parameter | Specification |

| Instrumentation | High-Performance Liquid Chromatograph with a Diode Array Detector (HPLC-DAD) |

| Column | Agilent Zorbax C18 column (250 × 4.6 mm, 5.0 µm)[3] |

| Mobile Phase | Isocratic elution with (A) 6% tetrahydrofuran (B95107) in water (v/v) and (B) acetonitrile (B52724) (96:4, v/v)[3] |

| Flow Rate | 0.8 mL/min[3] |

| Column Temperature | 20°C[3] |

| Detection Wavelength | 242 nm[3] |

| Injection Volume | Typically 10-20 µL |

| Standard Preparation | A stock solution of purified this compound is prepared in methanol (B129727) and serially diluted to create a calibration curve. |

| Sample Preparation | The dried root powder of Achyranthes bidentata is extracted with a suitable solvent (e.g., methanol) using ultrasonication or other appropriate methods. The extract is then filtered before injection into the HPLC system. |

| Method Validation | The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision (intra- and inter-day variability), and accuracy (recovery). For this specific method, the LOD and LOQ were reported to be less than 7.5 ng and 12.3 ng, respectively. The recoveries ranged from 95.1% to 104.4%.[3] |

Signaling Pathways and Potential Mechanisms of Action

The precise signaling pathway of this compound has not yet been fully elucidated. However, preliminary research on inokosterone (B78545) and other phytoecdysteroids from Achyranthes bidentata suggests potential interactions with cellular signaling cascades, including pathways related to estrogen receptors. Some studies have indicated that certain compounds from this plant may exert estrogen-like effects.[4]

The following diagram illustrates a hypothesized signaling pathway, based on the potential interaction of this compound with a membrane-associated estrogen receptor, leading to downstream cellular responses. It is important to note that this is a speculative model and requires further experimental validation.

The following diagram illustrates the general workflow for the quantification of this compound from Achyranthes bidentata.

Conclusion

This technical guide consolidates the current knowledge on the natural sources, quantification, and potential biological interactions of this compound. Achyranthes bidentata stands out as the primary source of this phytoecdysteroid. The provided HPLC-DAD protocol offers a robust method for its accurate quantification, which is essential for standardization and quality control in research and development. While the precise molecular mechanisms of this compound are still under investigation, the hypothesized signaling pathway provides a foundation for future studies. Further research is warranted to fully elucidate its biological activities and therapeutic potential.

References

The Biosynthesis of 25R-Inokosterone in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inokosterone (B78545), a member of the phytoecdysteroid family, is a polyhydroxylated steroid that plays a significant role in plant defense mechanisms and exhibits a range of pharmacological activities. The stereochemistry at the C-25 position is a critical determinant of its biological function, with the 25R-epimer being of particular interest. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of 25R-Inokosterone in plants, with a focus on the key enzymatic steps and methodologies for its investigation. While the complete pathway is yet to be fully elucidated, this document synthesizes existing research to present a putative pathway and outlines the experimental approaches required for its definitive characterization.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the general pathway of ecdysteroid production in plants, originating from the mevalonate (B85504) pathway to produce sterol precursors. The subsequent steps involve a series of hydroxylation reactions catalyzed by cytochrome P450 (CYP450) monooxygenases.

The proposed pathway initiates with cholesterol, which undergoes a series of modifications to form a 5β-cholest-7-en-6-one backbone, a common intermediate in ecdysteroid synthesis. The key late-stage hydroxylation steps are critical for the formation of inokosterone. While the exact order of these hydroxylations can vary between plant species, a plausible sequence leading to this compound is outlined below.

Key Enzymes in this compound Biosynthesis

The hydroxylation reactions in the later stages of ecdysteroid biosynthesis are catalyzed by a series of cytochrome P450 enzymes. While the enzymes responsible for hydroxylations at C-2, C-20, and C-22 have been studied in various insects and some plants, the specific enzyme catalyzing the stereospecific hydroxylation at C-25 to yield the 25R configuration in plants remains to be definitively identified.

Transcriptome analyses of Achyranthes bidentata, a plant known to produce both 25R- and 25S-inokosterone, have revealed a large number of candidate CYP450 genes.[1][2][3][4][5][6] These studies show a higher expression of many of these genes in the roots, which correlates with the higher accumulation of ecdysteroids in this plant part. This differential expression provides a valuable dataset for identifying the specific C-25 hydroxylase. The presence of both epimers suggests the existence of either a single, non-selective enzyme or, more likely, two distinct stereospecific enzymes.

Quantitative Data

Quantitative data on the biosynthesis of this compound is currently limited. However, studies on the composition of phytoecdysteroids in Achyranthes bidentata provide insights into the relative abundance of different ecdysteroids.

| Compound | Plant Source | Relative Abundance | Reference |

| This compound | Achyranthes bidentata roots | Variable, often a major component alongside the 25S-epimer | [7] |

| 25S-Inokosterone | Achyranthes bidentata roots | Variable, often a major component alongside the 25R-epimer | [7] |

| 20-Hydroxyecdysone | Achyranthes bidentata roots | Major ecdysteroid | [8] |

Further research employing metabolic flux analysis and quantitative proteomics is necessary to determine enzyme kinetics, substrate concentrations, and product yields throughout the pathway.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Identification of Candidate C-25 Hydroxylase Genes

Objective: To identify candidate cytochrome P450 genes from Achyranthes bidentata that may be responsible for C-25 hydroxylation.

Methodology:

-

RNA Sequencing (RNA-Seq):

-

Extract total RNA from different tissues of A. bidentata (e.g., roots, stems, leaves) at various developmental stages.

-

Perform high-throughput RNA sequencing to generate a comprehensive transcriptome.

-

Assemble the transcriptome de novo and annotate the unigenes by comparing them against public databases (e.g., NCBI, UniProt, KEGG).

-

Identify all putative CYP450 genes based on sequence homology.

-

-

Differential Gene Expression Analysis:

-

Compare the expression levels of the identified CYP450 genes across different tissues.

-

Prioritize candidate genes that show significantly higher expression in tissues with high inokosterone content (i.e., roots).

-

Functional Characterization of Candidate Enzymes

Objective: To determine the enzymatic activity and stereospecificity of the candidate CYP450 enzymes.

Methodology:

-

Heterologous Expression:

-

Clone the full-length coding sequences of the candidate CYP450 genes into an appropriate expression vector (e.g., for yeast or E. coli).

-

Transform the expression constructs into a suitable host organism.

-

Induce protein expression and purify the recombinant CYP450 enzymes.

-

-

In Vitro Enzyme Assays:

-

Reconstitute the enzymatic activity by providing a suitable cytochrome P450 reductase and a source of NADPH.

-

Incubate the purified enzyme with potential substrates, such as 20-hydroxyecdysone.

-

Analyze the reaction products using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to detect the formation of inokosterone.

-

Determine the stereochemistry of the product (25R vs. 25S) using chiral chromatography or by comparing the retention time with authentic standards.

-

-

Kinetic Analysis:

-

Perform enzyme assays with varying substrate concentrations to determine the kinetic parameters (Km and Vmax) of the active enzyme(s).

-

Extraction and Analysis of Inokosterone

Objective: To extract and quantify this compound from plant material.

Methodology:

-

Extraction:

-

Grind dried and powdered plant material (e.g., A. bidentata roots).

-

Extract the powder with a suitable solvent, such as methanol (B129727) or ethanol, using sonication or maceration.

-

Filter the extract and evaporate the solvent to obtain a crude extract.

-

-

Purification (Optional but Recommended):

-

Perform solid-phase extraction (SPE) or column chromatography to enrich the ecdysteroid fraction and remove interfering compounds.

-

-

HPLC Analysis:

-

Dissolve the crude or purified extract in the mobile phase.

-

Inject the sample into a reverse-phase HPLC system equipped with a C18 column and a UV detector.

-

Use a gradient of water and acetonitrile (B52724) as the mobile phase to separate the different ecdysteroids.

-

Identify and quantify this compound by comparing the retention time and peak area with those of a certified reference standard.

-

Conclusion

The biosynthesis of this compound in plants presents a fascinating area of research with implications for both plant biology and pharmacology. While the general framework of the pathway is understood to be part of the broader ecdysteroid biosynthesis, the specific enzymes responsible for the key stereospecific hydroxylation at C-25 are yet to be definitively identified. The transcriptome data from Achyranthes bidentata provides a strong foundation for future research to isolate and characterize these crucial enzymes. The experimental protocols outlined in this guide offer a roadmap for researchers to unravel the complete biosynthetic pathway of this compound, which will be instrumental for its potential biotechnological production and for the development of novel therapeutic agents.

References

- 1. Frontiers | Transcriptome Analysis to Identify the Putative Biosynthesis and Transport Genes Associated with the Medicinal Components of Achyranthes bidentata Bl. [frontiersin.org]

- 2. Transcriptome Analysis to Identify the Putative Biosynthesis and Transport Genes Associated with the Medicinal Components of Achyranthes bidentata Bl - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The root transcriptome of Achyranthes bidentata and the identification of the genes involved in the replanting benefit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. (PDF) Transcriptome Analysis to Identify the Putative Biosynthesis and Transport Genes Associated with the Medicinal Components of Achyranthes bidentata Bl. (2016) | Jinting Li | 21 Citations [scispace.com]

- 6. patrinum.ch [patrinum.ch]

- 7. [Isolation and structure identification of C-25 epimers of inokosterone from Achyranthes bidentata Blume] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

The Core Mechanism of 25R-Inokosterone in Insect Metamorphosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Insect metamorphosis is a complex biological process orchestrated by a cascade of hormonal signals, primarily initiated by ecdysteroids. 25R-Inokosterone, a phytoecdysteroid, acts as a potent agonist of the ecdysone (B1671078) receptor (EcR), thereby initiating the downstream genetic pathways that drive metamorphic changes. This technical guide provides an in-depth analysis of the mechanism of action of this compound, detailing its interaction with the ecdysone receptor complex, the subsequent signaling cascade, and the experimental protocols used to elucidate this mechanism. The document is intended for researchers, scientists, and drug development professionals working in entomology, endocrinology, and insecticide development.

Introduction to Ecdysteroid Signaling in Insect Metamorphosis

Insect development, particularly the transition from larval stages to pupa and adult, is under the tight control of steroid hormones known as ecdysteroids.[1] The primary active ecdysteroid in many insects is 20-hydroxyecdysone (B1671079) (20E).[1] These hormones are synthesized in the prothoracic gland and released into the hemolymph in pulses, with each pulse triggering a specific developmental event like molting or the onset of metamorphosis.[1][2]

The cellular effects of ecdysteroids are mediated by a nuclear receptor complex composed of the ecdysone receptor (EcR) and the ultraspiracle protein (USP), the insect homolog of the vertebrate retinoid X receptor (RXR).[3] This heterodimer binds to specific DNA sequences called ecdysone response elements (EcREs) in the promoter regions of target genes.[3][4] In the absence of a ligand, the EcR/USP complex may be associated with corepressors, inhibiting gene transcription. Upon binding of an ecdysteroid agonist like 20E or this compound, the receptor complex undergoes a conformational change, sheds corepressors, recruits coactivators, and initiates the transcription of a hierarchy of genes that orchestrate the complex cellular processes of metamorphosis.[2]

This compound as an Ecdysone Receptor Agonist

This compound is a naturally occurring phytoecdysteroid, a class of compounds found in some plants that are structurally similar to insect molting hormones. It is important to note that naturally occurring inokosterone (B78545) is often a mixture of the 25R and 25S epimers.[5] Phytoecdysteroids are believed to be part of the plant's defense mechanism against herbivorous insects by disrupting their development.

As an agonist of the ecdysone receptor, this compound mimics the action of the endogenous hormone 20E. It binds to the ligand-binding pocket of the EcR subunit of the EcR/USP heterodimer, triggering the downstream signaling cascade. The binding of an agonist is crucial for the high-affinity interaction of the receptor complex with DNA.[6]

Quantitative Data on Ecdysteroid Activity

| Compound | Assay Type | Species/Cell Line | Value (IC50/EC50/Kd) | Reference |

| Ponasterone A | Competitive Binding | Chilo suppressalis | Kd = 1.2 nM (with USP) | [6] |

| Ponasterone A | Competitive Binding | Plutella xylostella | Kd = 2.3 nM | |

| 20-Hydroxyecdysone | Competitive Binding | Americamysis bahia | IC50 = 35 nM | |

| Tebufenozide | Competitive Binding | Plutella xylostella | IC50 = 80.58 nM | [7] |

| Ponasterone A | Competitive Binding | Chilo suppressalis | Kd = 55 nM (without USP) |

Note: IC50 is the half maximal inhibitory concentration, EC50 is the half maximal effective concentration, and Kd is the dissociation constant. Lower values indicate higher affinity or potency.

The this compound Signaling Pathway

The mechanism of action of this compound follows the canonical ecdysteroid signaling pathway. The key steps are outlined below and visualized in the accompanying diagram.

-

Binding to the Receptor: this compound enters the target cell and binds to the ligand-binding domain of the EcR subunit of the EcR/USP heterodimer located in the nucleus.

-

Conformational Change and Coactivator Recruitment: Ligand binding induces a conformational change in the EcR/USP complex. This change facilitates the dissociation of corepressor proteins and the recruitment of coactivator complexes.

-

Binding to Ecdysone Response Elements (EcREs): The activated ligand-receptor-coactivator complex binds to EcREs in the promoter regions of early-response genes.

-

Initiation of Primary Gene Transcription: This binding event initiates the transcription of a small set of "early" genes, which include transcription factors such as Broad-Complex (Br-C), E74, and E75.

-

Secondary Gene Cascade: The protein products of these early genes then act as transcription factors themselves, activating a larger set of "late" genes. This creates a hierarchical gene expression cascade.

-

Metamorphic Events: The products of the late genes are the ultimate effectors that drive the diverse cellular responses of metamorphosis, including apoptosis of larval tissues, and the proliferation and differentiation of adult structures.

Key Experimental Protocols

The elucidation of the mechanism of action of ecdysone agonists like this compound relies on several key in vitro and in vivo experimental techniques.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound (e.g., this compound) to the EcR/USP receptor complex by measuring its ability to compete with a radiolabeled ligand.

Methodology:

-

Receptor Preparation: The ligand-binding domains of EcR and USP are expressed, often as fusion proteins (e.g., GST-fusion) in E. coli, and purified.[7] The two proteins are then mixed to form the heterodimeric receptor complex.

-

Assay Setup: A constant concentration of a high-affinity radiolabeled ecdysteroid (e.g., [³H]-Ponasterone A) is incubated with the prepared EcR/USP complex.

-

Competition: Increasing concentrations of the unlabeled test compound (this compound) are added to the incubation mixture.

-

Separation of Bound and Free Ligand: After incubation, the receptor-bound radioligand is separated from the free radioligand. This is commonly achieved by vacuum filtration through a filter plate that retains the larger receptor complex while allowing the free ligand to pass through.

-

Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is then calculated, which is inversely proportional to the binding affinity of the test compound.

Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate the ecdysone receptor and induce the transcription of a reporter gene.

Methodology:

-

Cell Line and Plasmids: An insect cell line (e.g., Drosophila S2 cells or Spodoptera Sf9 cells) is used. These cells are co-transfected with:

-

An expression vector for EcR.

-

An expression vector for USP.

-

A reporter plasmid containing an EcRE upstream of a reporter gene (e.g., luciferase or β-galactosidase).

-

-

Cell Treatment: The transfected cells are treated with various concentrations of the test compound (this compound). A known agonist like 20E is used as a positive control.

-

Incubation: The cells are incubated for a sufficient period (e.g., 24-48 hours) to allow for receptor activation, gene transcription, and translation of the reporter protein.

-

Cell Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter protein is measured. For a luciferase reporter, a luminometer is used to measure light output after the addition of a luciferin (B1168401) substrate. For a β-galactosidase reporter, a colorimetric substrate is added, and the absorbance is measured.

-

Data Analysis: The reporter activity is plotted against the concentration of the test compound. The EC50 value (the concentration that elicits a half-maximal response) is calculated to determine the potency of the compound as an ecdysone agonist.

Implications for Drug and Insecticide Development

A thorough understanding of the mechanism of action of this compound and other ecdysteroids is paramount for the development of novel and selective insecticides. The ecdysone receptor is an ideal target for insecticides because it is specific to arthropods and absent in vertebrates, thus offering a high degree of safety for non-target organisms.[2]

By acting as potent agonists, compounds like this compound can prematurely trigger the molting process, leading to developmental abnormalities and ultimately, the death of the insect. The development of synthetic non-steroidal ecdysone agonists, such as the bisacylhydrazines (e.g., tebufenozide), has been a major success in insecticide research, and these compounds also act by binding to the EcR.[2] Further research into the structure-activity relationships of natural ecdysteroids like this compound can provide valuable insights for the design of new, more effective, and environmentally benign insect growth regulators.

Conclusion

This compound functions as a potent agonist of the ecdysone receptor, mimicking the natural insect molting hormone 20-hydroxyecdysone. Its mechanism of action involves binding to the EcR/USP heterodimer, which then activates a hierarchical cascade of gene expression, leading to the profound cellular and physiological changes associated with insect metamorphosis. The study of this mechanism, through techniques such as competitive binding and reporter gene assays, not only deepens our understanding of insect endocrinology but also provides a critical foundation for the rational design of next-generation insecticides.

References

- 1. Pharmacological studies of insect metamorphosing hormone: ponasterone A, ecdysterone, and inokosterone, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nonsteroidal ecdysone receptor agonists use a water channel for binding to the ecdysone receptor complex EcR/USP - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure of the heterodimeric ecdysone receptor DNA-binding complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Direct repeats bind the EcR/USP receptor and mediate ecdysteroid responses in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [논문]Inokosterone, an insect metamorphosing substance from Achyranthes fauriei - Absolute configuration and synthesis [scienceon.kisti.re.kr]

- 6. Binding affinity of nonsteroidal ecdysone agonists against the ecdysone receptor complex determines the strength of their molting hormonal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vitro Binding Effects of the Ecdysone Receptor−Binding Domain and PonA in Plutella xylostella - PMC [pmc.ncbi.nlm.nih.gov]

The Physiological Role of 25R-Inokosterone in Achyranthes bidentata: A Technical Guide for Researchers

Abstract

Achyranthes bidentata, a revered herb in traditional medicine, is a rich source of bioactive compounds, among which the phytoecdysteroid 25R-Inokosterone is of significant interest. This technical guide provides an in-depth analysis of the physiological roles of this compound, primarily focusing on its neuroprotective and anti-inflammatory properties as elucidated from studies on A. bidentata extracts and its purified components. While research on the isolated this compound is still emerging, this paper synthesizes the current understanding of its involvement in key signaling pathways, including the JUN/CREB-cAMP and PI3K/Akt pathways. Detailed experimental protocols for relevant in vivo and in vitro assays are provided to facilitate further research in this promising area of drug discovery and development.

Introduction

This guide focuses on the physiological effects of this compound, drawing evidence from studies on A. bidentata extracts and its fractions. The primary activities discussed are neuroprotection against apoptosis and excitotoxicity, and the modulation of inflammatory responses. The underlying molecular mechanisms, particularly the modulation of critical signaling pathways, are explored in detail. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's therapeutic potential.

Phytochemistry of this compound in Achyranthes bidentata

This compound is a phytoecdysteroid, a class of compounds structurally similar to insect molting hormones. It is an isomer of 25S-inokosterone, and both are found in the roots of A. bidentata.[4] The identification and quantification of these compounds are typically achieved through advanced analytical techniques such as high-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography-mass spectrometry (UPLC-MS/MS).[5]

Physiological Roles and Pharmacological Activities

The physiological activities of this compound are inferred from the biological effects of A. bidentata extracts in which it is a prominent component. The primary areas of investigation have been neuroprotection and anti-inflammation.

Neuroprotective Effects

Extracts of A. bidentata have demonstrated significant neuroprotective potential in both in vivo and in vitro models.[3] These effects are largely attributed to the inhibition of neuronal apoptosis. Studies have identified this compound, along with other compounds like β-Ecdysone and quercetin, as key active constituents targeting the JUN/CREB-cAMP signaling pathway to mitigate neuronal apoptosis.[3] The neuroprotective actions are mediated through the suppression of pro-apoptotic factors and the enhancement of cell survival signals.

Anti-inflammatory and Immunomodulatory Activities

A. bidentata extracts have been shown to possess anti-inflammatory properties. While the specific contribution of this compound to this effect is not yet fully quantified, the plant's saponins (B1172615) and polysaccharides have been demonstrated to reduce inflammatory markers.[6][7] The anti-inflammatory mechanisms of the plant's extracts are linked to the modulation of signaling pathways such as the PI3K/Akt and NF-κB pathways.[1][7][8]

Data Presentation: Quantitative Effects of Achyranthes bidentata Extracts

The following tables summarize the quantitative data from studies on A. bidentata extracts and its fractions. It is important to note that these effects are due to the combined action of multiple constituents, including this compound.

Table 1: Neuroprotective Effects of Achyranthes bidentata Polypeptide Fraction k (ABPPk) in vitro

| Experimental Model | Treatment | Parameter Measured | Result | Reference |

| Primary Cortical Neurons (OGD Model) | ABPPk | Neuronal Survival | Increased | [9] |

| Primary Cortical Neurons (OGD Model) | ABPPk | Neuronal Apoptosis | Inhibited | [9] |

| LPS-activated Primary Microglia | ABPPk | Glutamate (B1630785) Release | Inhibited (Concentration-dependent) | [10] |

| Primary Cortical Neurons stimulated with Microglia Conditioned Medium | ABPPk pretreatment of microglia | Neuronal Viability | Increased | [10] |

| Primary Cortical Neurons stimulated with Microglia Conditioned Medium | ABPPk pretreatment of microglia | LDH Release | Decreased | [10] |

| Primary Cortical Neurons stimulated with Microglia Conditioned Medium | ABPPk pretreatment of microglia | Intracellular Calcium Influx | Reduced | [10] |

| Primary Cortical Neurons stimulated with Microglia Conditioned Medium | ABPPk pretreatment of microglia | Mitochondrial Membrane Potential | Restored | [10] |

Table 2: Anti-inflammatory Effects of Achyranthes bidentata Saponins (ABS) in vitro

| Experimental Model | Treatment | Parameter Measured | Result | Reference |

| IL-1β-induced Rat Chondrocytes | ABS (3, 10, 30 µg/mL) | Caspase-3 Activation | Suppressed | [6] |

| IL-1β-induced Rat Chondrocytes | ABS (3, 10, 30 µg/mL) | Bax and Bad Protein Levels | Inhibited | [6] |

| IL-1β-induced Rat Chondrocytes | ABS (3, 10, 30 µg/mL) | Bcl-xL Protein Expression | Promoted | [6] |

| IL-1β-induced Rat Chondrocytes | ABS (3, 10, 30 µg/mL) | MMP-3 and MMP-9 Expression | Downregulated | [6] |

| IL-1β-induced Rat Chondrocytes | ABS (3, 10, 30 µg/mL) | COX-2 Expression | Downregulated | [6] |

| IL-1β-induced Rat Chondrocytes | ABS (3, 10, 30 µg/mL) | NF-κB Activation | Inhibited | [6] |

Signaling Pathways Modulated by Achyranthes bidentata Constituents

JUN/CREB-cAMP Signaling Pathway in Neuroprotection

Studies on A. bidentata Radix (ABR) have shown that its neuroprotective effects against apoptosis are mediated through the regulation of the JUN/CREB-cAMP signaling pathway. This compound has been identified as one of the key bioactive compounds targeting JUN and CREB.[3] The proposed mechanism involves the modulation of cAMP levels, which in turn influences the phosphorylation and activity of CREB, a transcription factor crucial for neuronal survival. Concurrently, the activity of JUN, a component of the AP-1 transcription factor involved in apoptotic pathways, is also modulated.

Caption: JUN/CREB-cAMP signaling in neuroprotection.

PI3K/Akt Signaling Pathway in Neuroprotection and Anti-inflammation

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical mediator of the effects of A. bidentata. Polypeptide fractions from the plant (ABPPk) have been shown to promote the phosphorylation of Akt.[8] This activation of the PI3K/Akt pathway is linked to the inhibition of NADPH oxidase 2 (NOX2) and subsequent reduction in reactive oxygen species (ROS) production in microglia, thereby reducing neurotoxicity.[8] In the context of inflammation, this pathway is often linked to the regulation of pro-inflammatory cytokines and enzymes.

Caption: PI3K/Akt signaling in microglial neurotoxicity.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning the analysis and physiological effects of Achyranthes bidentata constituents.

UPLC-MS/MS for Identification of this compound

This protocol is adapted from studies characterizing the chemical constituents of A. bidentata.[5]

-

Sample Preparation:

-

The dried and powdered roots of Achyranthes bidentata are extracted with a suitable solvent, such as 70% ethanol, using ultrasonication or reflux extraction.

-

The extract is filtered, and the solvent is evaporated under reduced pressure.

-

The dried extract is redissolved in a compatible solvent (e.g., methanol) and filtered through a 0.22 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

System: An ultra-high performance liquid chromatography system coupled with a mass spectrometer (e.g., Agilent 1290 Infinity II LC System with a 6545XT AdvanceBio Q-TOF).

-

Column: A C18 column (e.g., Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase: A gradient elution is typically used, for example, with 0.1% formic acid in water (A) and acetonitrile (B52724) (B).

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 30°C.

-

-

Mass Spectrometry Conditions:

-

Ion Source: Electrospray ionization (ESI), typically in both positive and negative ion modes.

-

Scan Range: m/z 100-1500.

-

Data Acquisition: Tandem mass spectrometry (MS/MS) is used for structural elucidation by fragmenting the parent ions.

-

-

Data Analysis:

-

Compound identification is based on matching the retention time, accurate mass, and MS/MS fragmentation pattern with those of a reference standard of this compound and with entries in chemical databases.

-

Caption: UPLC-MS/MS workflow for this compound.

In Vitro Neuroprotection Assay using HT22 Cells

This protocol is a generalized method based on studies investigating neuroprotective effects against glutamate-induced or oxidative stress-induced apoptosis in the HT22 hippocampal neuronal cell line.[11][12]

-

Cell Culture:

-

HT22 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

-

Experimental Procedure:

-

Cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells/well and allowed to adhere overnight.

-

The culture medium is replaced with fresh medium containing various concentrations of the A. bidentata extract or its fractions.

-

After a pre-incubation period (e.g., 2-24 hours), a neurotoxic insult is introduced, such as glutamate (e.g., 5 mM) or hydrogen peroxide (H2O2).

-

The cells are incubated for a further 12-24 hours.

-

-

Assessment of Cell Viability (MTT Assay):

-

After the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

The medium is then removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan (B1609692) crystals.

-

The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

-

-

Apoptosis Assessment (Flow Cytometry):

-

Cells are seeded in 6-well plates and treated as described above.

-

After treatment, cells are harvested, washed with PBS, and stained with an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's instructions.

-

The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells.

-

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This is a classic model for evaluating the anti-inflammatory activity of compounds.

-

Animals:

-

Male Sprague-Dawley or Wistar rats (180-220 g) are used. They are housed under standard laboratory conditions with free access to food and water.

-

-

Experimental Procedure:

-

The animals are divided into several groups: a control group, a standard drug group (e.g., indomethacin), and groups treated with different doses of the A. bidentata extract.

-

The test substances are administered orally one hour before the induction of inflammation.

-

Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw of each rat.

-

The paw volume is measured immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

-

-

Data Analysis:

-

The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

-

Conclusion and Future Directions

This compound, a key phytoecdysteroid in Achyranthes bidentata, is strongly implicated in the plant's significant neuroprotective and anti-inflammatory activities. Current research, primarily on the plant's extracts and fractions, suggests that these effects are mediated through the modulation of critical signaling pathways, including the JUN/CREB-cAMP and PI3K/Akt pathways.

A significant gap in the current literature is the lack of extensive studies on isolated this compound. Future research should focus on:

-

Isolation and Purification: Developing efficient methods for isolating pure this compound to enable precise pharmacological studies.

-

Quantitative Pharmacological Studies: Determining the specific dose-response relationships, IC50 values, and efficacy of pure this compound in various disease models.

-

Mechanistic Elucidation: Investigating the direct molecular targets of this compound and its precise role in modulating the identified signaling pathways.

-

In Planta Role: Understanding the physiological function of this compound within Achyranthes bidentata itself, which could provide insights into its biosynthesis and ecological significance.

A deeper understanding of the physiological roles and mechanisms of action of this compound will be crucial for its potential development as a novel therapeutic agent for neurodegenerative and inflammatory diseases. The experimental protocols and data presented in this guide serve as a valuable resource for researchers dedicated to advancing this field.

References

- 1. Effects and molecular mechanisms of Achyranthes bidentata Blume and Cyathula officinalis K.C. Kuan in the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation, Structures, and Bioactivities of Polysaccharides from Achyranthes bidentata: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Achyranthes Bidentata Radix mitigates neuronal apoptosis via regulation of JUN and CREB in the cAMP signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Isolation and structure identification of C-25 epimers of inokosterone from Achyranthes bidentata Blume] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of the Components and Metabolites of Achyranthes Bidentata in the Plasma and Brain Tissue of Rats Based on Ultrahigh Performance Liquid Chromatography–High-Resolution Mass Spectrometry (UHPLC–HR-MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Achyranthes bidentate saponins protect rat articular chondrocytes against interleukin-1β-induced inflammation and apoptosis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Achyranthes bidentata Polysaccharide Activates Nuclear Factor-Kappa B and Promotes Cytokine Production in J774A.1 Cells Through TLR4/MyD88 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Achyranthes bidentata polypeptide alleviates neurotoxicity of lipopolysaccharide-activated microglia via PI3K/Akt dependent NOX2/ROS pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An active component of Achyranthes bidentata polypeptides provides neuroprotection through inhibition of mitochondrial-dependent apoptotic pathway in cultured neurons and in animal models of cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Achyranthes bidentata polypeptide alleviates neurotoxicity of lipopolysaccharide-activated microglia via PI3K/Akt dependent NOX2/ROS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Edaravone Protects HT22 Neurons from H2O2‐induced Apoptosis by Inhibiting the MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.rsc.org [pubs.rsc.org]

An In-Depth Technical Guide to 25R-Inokosterone: Discovery, History, and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 25R-Inokosterone, a phytoecdysteroid with significant biological activity. It details the initial discovery and isolation of this compound, tracing its scientific history from its first identification to current research. The guide presents detailed experimental protocols for its extraction, purification, and structural elucidation. Furthermore, it explores the molecular mechanisms of action, including its role in the ecdysteroid and mTOR signaling pathways, supported by quantitative data and pathway diagrams. This document serves as a critical resource for researchers and professionals in drug development seeking to understand and leverage the therapeutic potential of this compound.

Discovery and History

The journey of this compound began with the broader exploration of phytoecdysteroids, a class of plant-derived steroids structurally similar to insect molting hormones.

The Dawn of Phytoecdysteroid Research

The mid-1960s marked a pivotal moment in natural product chemistry with the discovery of ecdysteroids in plants. Prior to this, these compounds were thought to be exclusive to arthropods. This paradigm shift opened a new field of research into the distribution, function, and potential applications of these plant-derived steroids.

First Isolation and Structural Elucidation of this compound

In 2004, a significant breakthrough was made by a team of researchers from Peking University in Beijing, China. Zhu, Liang, Zhao, and Wang reported the successful isolation and structural identification of the C-25 epimers of inokosterone (B78545) from the roots of the traditional Chinese medicinal plant, Achyranthes bidentata Blume.[1]

Through the use of various chromatographic methods and spectral analysis, they were able to isolate and characterize three compounds: 25S-Inokosterone, This compound , and ecdysterone.[1] This seminal work was the first to report the absolute configurations and the 13C-NMR data for both 25R- and 25S-Inokosterone, laying the foundational knowledge for all subsequent research on these specific stereoisomers.[1]

Subsequent Research and Milestones

Following its discovery, research on this compound and other phytoecdysteroids from Achyranthes bidentata continued to expand. Further studies focused on refining isolation techniques, characterizing additional phytoecdysteroids from the plant, and exploring the diverse biological activities of these compounds.[2][3][4] This ongoing research has highlighted the potential of Achyranthes bidentata as a rich source of bioactive ecdysteroids and has spurred investigations into their pharmacological applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C27H44O7 | PubChem |

| Molecular Weight | 480.6 g/mol | PubChem |

| IUPAC Name | (2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3S,6R)-2,3,7-trihydroxy-6-methylheptan-2-yl]-1,2,3,4,5,9,11,12,15,16,17-dodecahydro-6H-cyclopenta[a]phenanthren-6-one | PubChem |

| CAS Number | 19682-38-3 | PubChem |

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and structural elucidation of this compound from Achyranthes bidentata.

Isolation and Purification of this compound

The following protocol is a composite method based on established procedures for extracting phytoecdysteroids from Achyranthes bidentata.[1][2][3][4]

Experimental Workflow for Isolation and Purification

References

- 1. [Isolation and structure identification of C-25 epimers of inokosterone from Achyranthes bidentata Blume] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Deep chemical identification of phytoecdysteroids in Achyranthes bidentata Blume by UHPLC coupled with linear ion trap-Orbitrap mass spectrometry and targeted isolation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Phytoecdysteroids from the roots of Achyranthes bidentata Blume - PubMed [pubmed.ncbi.nlm.nih.gov]

25R-Inokosterone: A Phytoecdysteroid in Traditional Medicine and its Modern Pharmacological Significance

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

25R-Inokosterone is a naturally occurring phytoecdysteroid, a class of compounds structurally similar to insect molting hormones. It is an isomer of 25S-inokosterone, with the difference lying in the stereochemistry at the C-25 position.[1] This compound is a significant bioactive constituent of several plants utilized in traditional medicine, most notably from the roots of Achyranthes bidentata Blume (known as "Huai Niuxi" in Traditional Chinese Medicine - TCM) and Gentiana rigescens.[2][3] In TCM, Achyranthes bidentata is traditionally used to nourish the liver and kidneys, strengthen bones and muscles, and to treat conditions such as joint pain, and menstrual disorders.[4][5] Modern scientific investigation has begun to elucidate the molecular mechanisms underlying these traditional uses, revealing a range of pharmacological activities for this compound, including osteogenic, anti-inflammatory, and antioxidant effects. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its role in traditional medicine, its pharmacological activities supported by quantitative data, detailed experimental protocols for its study, and its known mechanisms of action.

Chemical and Physical Properties

This compound is a polyhydroxylated steroidal ketone. Its chemical properties are summarized below.

| Property | Value |

| Molecular Formula | C₂₇H₄₄O₇ |

| Molecular Weight | 480.6 g/mol |

| IUPAC Name | (2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R,6R)-2,3,7-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |

| CAS Number | 19682-38-3 |

Role in Traditional Medicine

In Traditional Chinese Medicine, the herb Achyranthes bidentata, a primary source of this compound, is valued for its ability to "invigorate blood circulation and remove blood stasis" and to "strengthen sinews and bones". It is a common ingredient in formulas used to treat osteoporosis, arthritis, and traumatic injuries.[4] The presence of phytoecdysteroids like this compound is believed to contribute significantly to these therapeutic effects. The processing of Achyranthes bidentata roots, such as salt-processing, has been found to increase the concentration of this compound, which is thought to enhance its therapeutic efficacy.[4]

Pharmacological Activities and Quantitative Data

Scientific studies have begun to validate the traditional uses of plants containing this compound, revealing several key pharmacological activities. The available quantitative data from these studies are summarized below.

Osteogenic Activity

This compound has demonstrated significant potential in promoting bone formation, supporting its traditional use in treating bone-related ailments.

| Assay | Cell Line/Model | Concentrations Tested | Observed Effect | Reference |

| Osteogenic Differentiation of BMSCs | Bone Marrow Mesenchymal Stem Cells (BMSCs) | 50, 100, 200 mg/L (approx. 104, 208, 416 µM) | Improved cell viability, osteogenic differentiation, and cellular mineralization. Increased expression of BMP2, Smad1, RUNX2, Collagen I, ALP, and OCN. | [6] |

| In vivo Osteoporosis Model | Ovariectomy (OVX)-induced OP rats | 2, 4 mg/kg (by gavage) | Antagonized bone loss and improved osteogenic differentiation marker expression. | [6] |

Anti-inflammatory and Antioxidant Activity

Mechanisms of Action and Signaling Pathways

Research into the molecular mechanisms of this compound has identified key signaling pathways through which it exerts its biological effects.

BMP2 Signaling Pathway in Osteogenic Differentiation

This compound promotes the differentiation of bone marrow mesenchymal stem cells into osteoblasts by activating the Bone Morphogenetic Protein 2 (BMP2) signaling pathway.[6] This pathway is crucial for bone formation and repair. The proposed mechanism involves the upregulation of BMP2 expression, which then leads to the phosphorylation and activation of Smad1. Activated Smad1 forms a complex that translocates to the nucleus and, in conjunction with the transcription factor RUNX2, promotes the expression of osteogenic marker genes like alkaline phosphatase (ALP), collagen I, and osteocalcin (B1147995) (OCN), ultimately leading to matrix mineralization and bone formation.[6]

Caption: Inokosterone-induced BMP2 signaling in osteogenic differentiation.

Mitophagy Pathway in Anti-aging

In studies using yeast as a model organism, inokosterone has been shown to extend lifespan by inducing mitophagy, a specific form of autophagy for the selective degradation of mitochondria. This process is critical for mitochondrial quality control and reducing oxidative stress. The proposed mechanism involves the receptor protein Atg32 on the mitochondrial surface, which, when activated, recruits the core autophagy machinery (e.g., Atg8, Atg11) to engulf and degrade damaged or superfluous mitochondria. This cellular cleansing process helps to reduce the accumulation of reactive oxygen species (ROS), a key factor in aging.

Caption: Inokosterone-induced mitophagy for cellular anti-aging effects.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's biological activities.

Extraction and Isolation of this compound from Achyranthes bidentata

This protocol describes a general method for the extraction and chromatographic separation of this compound.

-

Extraction:

-

Dried and powdered roots of Achyranthes bidentata are extracted with a solvent such as methanol (B129727) or ethanol (B145695) at room temperature or under reflux.

-

The extraction is typically repeated multiple times to ensure maximum yield.

-

The combined extracts are filtered and concentrated under reduced pressure to obtain a crude extract.

-

-

Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. The ecdysteroid-containing fraction is typically enriched in the more polar fractions.

-

-

Chromatographic Purification:

-

The enriched fraction is subjected to column chromatography on silica (B1680970) gel or Sephadex LH-20.

-

Elution is performed with a gradient of solvents (e.g., chloroform-methanol or methanol-water) to separate the components.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

HPLC Isolation:

-

Fractions containing inokosterone are further purified by High-Performance Liquid Chromatography (HPLC), often using a C18 reversed-phase column.[1][7]

-

An isocratic or gradient elution with a mobile phase such as methanol/water or acetonitrile/water is used.[7]

-

The elution is monitored by a UV detector, typically at around 245 nm.[1]

-

The peaks corresponding to this compound and its epimer 25S-Inokosterone are collected.

-

-

Structure Elucidation:

-

The structure and stereochemistry of the isolated compounds are confirmed by spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HMBC).[1]

-

Caption: General workflow for the extraction and isolation of this compound.

Osteogenic Differentiation and Mineralization Assay (Alizarin Red S Staining)

This protocol is used to assess the ability of this compound to induce mineralization in osteoblast precursor cells, such as Bone Marrow Mesenchymal Stem Cells (BMSCs).

-

Cell Culture:

-

Seed BMSCs in a multi-well plate and culture until they reach 80-90% confluency.

-

-

Induction of Differentiation:

-

Replace the growth medium with an osteogenic differentiation medium containing this compound at various concentrations (e.g., 104, 208, 416 µM).[6] A negative control group (osteogenic medium without inokosterone) and a vehicle control should be included.

-

Culture the cells for 14-21 days, changing the medium every 2-3 days.

-

-

Fixation:

-

Aspirate the medium and wash the cells gently with Phosphate-Buffered Saline (PBS).

-

Fix the cells with 4% paraformaldehyde or 10% formalin for 30-60 minutes at room temperature.

-

-

Staining:

-

Wash the fixed cells with deionized water.

-

Add 2% Alizarin Red S solution (pH 4.1-4.3) to each well and incubate for 20-45 minutes at room temperature in the dark.

-

Aspirate the staining solution and wash the cells several times with deionized water to remove excess stain.

-

-

Analysis:

-

Calcium deposits, indicating matrix mineralization, will stain bright orange-red.

-

The stained wells can be visualized and photographed using a microscope. For quantitative analysis, the stain can be extracted with a solution (e.g., 10% cetylpyridinium (B1207926) chloride) and the absorbance measured spectrophotometrically.

-

In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)

This assay measures the free radical scavenging capacity of this compound.

-

Preparation of Reagents:

-

Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Prepare serial dilutions of this compound in a suitable solvent (e.g., methanol or DMSO). A known antioxidant, such as ascorbic acid or quercetin, should be used as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate, add a small volume of the this compound solutions (or controls) to each well.

-

Add the DPPH solution to each well to initiate the reaction. A blank well should contain only the solvent and DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_blank - A_sample) / A_blank] * 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

-

The EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of this compound.

-

Conclusion and Future Directions

This compound stands out as a promising bioactive compound with a strong foundation in traditional medicine and growing support from modern pharmacological research. Its demonstrated ability to promote osteogenic differentiation via the BMP2 signaling pathway provides a clear scientific rationale for its traditional use in strengthening bones and treating skeletal disorders. Furthermore, its role in promoting cellular health through mechanisms like mitophagy highlights its potential as an anti-aging agent.

For drug development professionals, this compound represents a valuable lead compound. However, further research is necessary to fully characterize its therapeutic potential. Key future directions should include:

-

Quantitative Pharmacological Studies: Determining the IC₅₀ and EC₅₀ values for its anti-inflammatory and antioxidant activities is crucial for understanding its potency and for comparative analysis.

-

Receptor Binding Studies: Elucidating its binding affinity and selectivity for nuclear receptors, such as the estrogen receptor, will provide deeper insights into its mechanism of action and potential side effects.

-

Pharmacokinetic and Toxicological Profiling: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are essential for evaluating its drug-like properties and safety profile for clinical development.

-

Clinical Trials: Ultimately, well-designed clinical trials are needed to validate its efficacy and safety in treating conditions like osteoporosis and inflammatory disorders in humans.

The continued investigation of this compound, bridging the gap between traditional knowledge and modern science, holds significant promise for the development of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. [Isolation and structure identification of C-25 epimers of inokosterone from Achyranthes bidentata Blume] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploring synergistic effects of Achyranthes bidentata Blume and Paeonia lactiflora Pall. on hypertension with liver yang hyperactivity using the multidisciplinary integrative strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects and molecular mechanisms of Achyranthes bidentata Blume and Cyathula officinalis K.C. Kuan in the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inokosterone activates the BMP2 to promote the osteogenic differentiation of bone marrow mesenchymal stem cells and improve bone loss in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Anabolic Properties of 25R-Inokosterone: A Technical Guide

Disclaimer: Scientific research directly investigating the anabolic properties of 25R-Inokosterone in mammalian skeletal muscle is limited. This guide synthesizes the current understanding of a closely related and extensively studied phytoecdysteroid, 20-hydroxyecdysone (B1671079) (ecdysterone), to infer the potential mechanisms and effects of this compound. This approach is based on their structural similarity within the ecdysteroid class of compounds. All quantitative data and experimental protocols presented herein are derived from studies on ecdysterone and should be considered representative of the potential, yet unconfirmed, properties of this compound.

Executive Summary

Phytoecdysteroids are a class of plant-derived steroids that are structurally similar to insect molting hormones. While they do not bind to the androgen receptor and are devoid of androgenic side effects, certain phytoecdysteroids have demonstrated significant anabolic properties in mammalian skeletal muscle. This technical guide focuses on the anabolic potential of this compound, a specific phytoecdysteroid. Due to a scarcity of direct research on this compound, this document leverages data from its well-studied analogue, 20-hydroxyecdysone (ecdysterone), to provide a comprehensive overview of the likely mechanisms of action, quantitative anabolic effects, and relevant experimental methodologies. The primary proposed mechanism involves a non-genomic signaling cascade initiated at the cell surface, potentially through Estrogen Receptor β (ERβ), leading to the activation of the PI3K/Akt pathway, a key regulator of muscle protein synthesis and hypertrophy.

Proposed Mechanism of Anabolic Action

The anabolic effects of phytoecdysteroids in mammals are believed to be mediated through a non-genomic signaling pathway that does not involve the androgen receptor. The current leading hypothesis suggests a mechanism involving the activation of Estrogen Receptor β (ERβ), which in turn stimulates the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade.

Signaling Pathway Overview

The proposed signaling pathway for the anabolic action of ecdysteroids like this compound begins with its interaction with a cell surface receptor, which is hypothesized to be Estrogen Receptor β (ERβ). This binding event is thought to trigger a rapid intracellular response, leading to the activation of PI3K. Activated PI3K then phosphorylates and activates Akt (also known as Protein Kinase B). Akt is a central node in the regulation of cell growth and protein synthesis. Once activated, Akt phosphorylates downstream targets, including the mammalian target of rapamycin (B549165) (mTOR) and glycogen (B147801) synthase kinase 3 beta (GSK3β), which ultimately leads to an increase in muscle protein synthesis and subsequent muscle hypertrophy.

The Anti-Diabetic Potential of 25R-Inokosterone: A Technical Whitepaper for Researchers

Introduction

Diabetes mellitus is a global health crisis demanding novel therapeutic strategies. Phytoecdysteroids, a class of plant-derived steroid hormones, have emerged as promising candidates for anti-diabetic drug development. This technical guide focuses on the anti-diabetic potential of a specific phytoecdysteroid, 25R-Inokosterone. While research directly investigating this compound is nascent, extensive studies on the closely related and abundant ecdysteroid, 20-hydroxyecdysone (B1671079) (20HE), provide a strong foundation for understanding the potential mechanisms and effects of this compound class. This whitepaper will, therefore, leverage the significant body of evidence for 20HE to build a comprehensive overview of the anti-diabetic potential of this compound, detailing its effects on glucose metabolism, insulin (B600854) signaling, and providing in-depth experimental protocols and pathway visualizations to guide future research and development.

Quantitative Data on the Anti-Diabetic Effects of Ecdysteroids (20-Hydroxyecdysone as a proxy)

The anti-diabetic effects of 20-hydroxyecdysone (20HE) have been quantified in both in vitro and in vivo models. The following tables summarize the key findings, providing a benchmark for the potential efficacy of this compound.

Table 1: In Vitro Effects of 20-Hydroxyecdysone on Hepatic Glucose Metabolism

| Cell Line | Treatment | Parameter Measured | Result | Reference |

| H4IIE rat hepatoma cells | 20HE (various concentrations) | Glucose Production | Dose-dependent reduction | Kizelsztein et al., 2009 |

| H4IIE rat hepatoma cells | 20HE (10 µM) | PEPCK mRNA Expression | Significant decrease | Kizelsztein et al., 2009 |

| H4IIE rat hepatoma cells | 20HE (10 µM) | G6Pase mRNA Expression | Significant decrease | Kizelsztein et al., 2009 |

Table 2: In Vivo Effects of 20-Hydroxyecdysone in a Diet-Induced Obesity Mouse Model

| Animal Model | Treatment | Duration | Parameter Measured | Result | Reference |

| C57BL/6J mice on high-fat diet | 20HE (10 mg/kg/day, oral) | 13 weeks | Body Weight Gain | Significantly lower than HFD control | Kizelsztein et al., 2009 |

| C57BL/6J mice on high-fat diet | 20HE (10 mg/kg/day, oral) | 13 weeks | Plasma Insulin Levels | 4.5-fold decrease compared to HFD control | Kizelsztein et al., 2009[1] |

| C57BL/6J mice on high-fat diet | 20HE (10 mg/kg/day, oral) | 13 weeks | Glucose Tolerance (IPGTT) | Significantly improved at 30 and 60 min | Kizelsztein et al., 2009[1] |

| C57BL/6J mice on high-fat diet | 20HE (10 mg/kg/day, oral) | 13 weeks | Hepatic PEPCK Expression | Reduced | Kizelsztein et al., 2009[1] |

| C57BL/6J mice on high-fat diet | 20HE (10 mg/kg/day, oral) | 13 weeks | Hepatic G6Pase Expression | Reduced | Kizelsztein et al., 2009[1] |

Signaling Pathway of Ecdysteroid-Mediated Anti-Diabetic Effects

Research indicates that the anti-diabetic effects of 20HE are mediated, at least in part, through the modulation of the PI3K/Akt signaling pathway, a central regulator of glucose metabolism. 20HE has been shown to induce the phosphorylation of Akt, leading to the downstream suppression of key gluconeogenic enzymes.

Caption: Proposed signaling pathway for the anti-diabetic effects of this compound.

Detailed Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments cited in the study of ecdysteroid anti-diabetic potential.

In Vitro Glucose Production Assay in H4IIE Hepatoma Cells

This protocol is adapted from methodologies used to assess the effect of compounds on hepatic glucose output.

Caption: Experimental workflow for the in vitro glucose production assay.

Materials:

-

H4IIE rat hepatoma cell line

-

Dulbecco's Modified Eagle Medium (DMEM), glucose-free

-

Fetal Bovine Serum (FBS)

-

This compound

-

Dexamethasone

-

8-(4-Chlorophenylthio)adenosine 3',5'-cyclic monophosphate (8-CPT-cAMP)

-

Glucose oxidase assay kit

-

BCA protein assay kit